molecular formula C15H18Cl2N2O2 B2703782 N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide CAS No. 433319-95-0

N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide

Cat. No. B2703782
CAS RN: 433319-95-0
M. Wt: 329.22
InChI Key: MAZVIDCZAAUICH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It was first synthesized in the 1960s by Ciba-Geigy, a Swiss pharmaceutical company, and has since become one of the most commonly prescribed drugs worldwide. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Mechanism of Action

N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to decrease the expression of adhesion molecules, which play a key role in the inflammatory response. These effects contribute to the anti-inflammatory and analgesic properties of this compound.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying inflammation and pain. However, this compound also has some limitations. It has been shown to have variable effects in different animal models, which can make it difficult to interpret results. In addition, its effects on the immune system can be complex and may require careful consideration in experimental design.

Future Directions

There are a number of future directions for research on N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide. One area of interest is the potential use of this compound in cancer treatment. Studies have shown that this compound can inhibit the growth of certain types of cancer cells, and there is interest in exploring its use in combination with other cancer therapies. Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce side effects. Finally, there is interest in exploring the potential use of this compound in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide involves a multi-step process that begins with the reaction of 3,5-dichlorophenyl acetic acid with thionyl chloride to form 3,5-dichlorophenyl acetyl chloride. This intermediate is then reacted with 2-amino-cyclohexanone to form the corresponding amide. The final step involves the addition of acetic anhydride to the amide to form this compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

N-[2-(3,5-dichloroanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-6-12(17)8-13(7-11)19-14(20)9-18-15(21)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZVIDCZAAUICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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